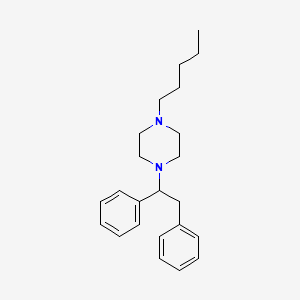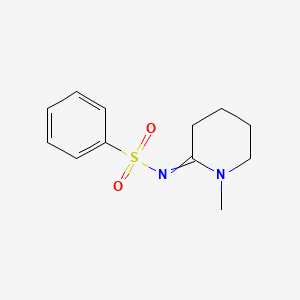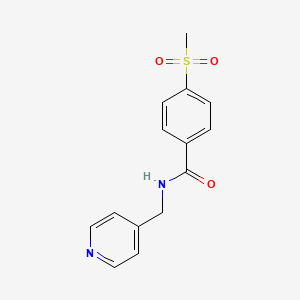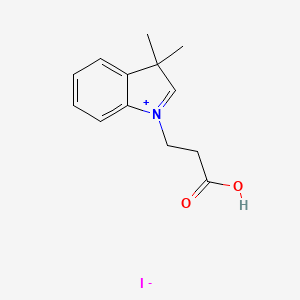![molecular formula C7H19N4OP B14412747 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide CAS No. 83978-23-8](/img/structure/B14412747.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a formamide moiety. The presence of multiple dimethylamino groups contributes to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide typically involves the reaction of tris(dimethylamino)phosphine with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and specific temperature conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is crucial to achieving high yields and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in materials science, catalysis, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide involves its interaction with molecular targets through its phosphanylidene and dimethylamino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and nucleophilic attack on electrophilic sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(dimethylamino)phosphine: A related compound with similar reactivity but lacking the formamide moiety.
Tris(dimethylamino)methane: Another similar compound used in organic synthesis.
Dimethylamine: A simpler amine with different reactivity and applications.
Uniqueness
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide is unique due to its combination of a phosphanylidene group with a formamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
83978-23-8 |
|---|---|
Molekularformel |
C7H19N4OP |
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
N-[tris(dimethylamino)-λ5-phosphanylidene]formamide |
InChI |
InChI=1S/C7H19N4OP/c1-9(2)13(8-7-12,10(3)4)11(5)6/h7H,1-6H3 |
InChI-Schlüssel |
CVUABMCVGVTVAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=NC=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
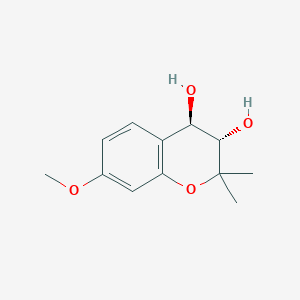
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
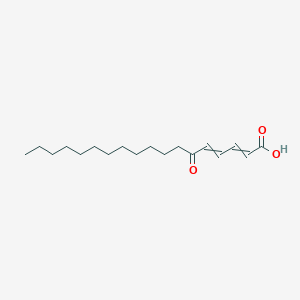
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)



